N-(2-methyl-4-oxoquinazolin-3-yl)benzamide
Overview
Description
N-(2-methyl-4-oxoquinazolin-3-yl)benzamide is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, antimalarial, and central nervous system activities . This compound is characterized by a quinazolinone core structure substituted with a benzamide group, making it a potential candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-oxoquinazolin-3-yl)benzamide typically involves the cyclization of anthranilic acid derivatives. One common method includes the acetylation of anthranilic acid using acetic anhydride to form N-acetylanthranilic acid. This intermediate is then treated with an appropriate amine, such as 2-methyl-4-oxo-4H-quinazolin-3-ylamine, under cyclization conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-oxoquinazolin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazolinone form.
Substitution: The benzamide group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and benzamide derivatives. These products can exhibit different biological and chemical properties, making them valuable for further research and development .
Scientific Research Applications
N-(2-methyl-4-oxoquinazolin-3-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-oxoquinazolin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes and receptors in the central nervous system, leading to its observed biological activities. For example, it may modulate neurotransmitter receptors or inhibit specific enzymes involved in neurotransmitter metabolism .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3H-quinazolin-4-one: Known for its antimicrobial and antimalarial activities.
4H-3,1-Benzoxazin-4-one: Exhibits antimicrobial and antiphlogistic activities.
1-(4-Substituted-phenyl)-3-(4-oxo-2-methyl-4H-quinazolin-3-yl)-urea: Shows anticonvulsant and CNS depressant activities.
Uniqueness
N-(2-methyl-4-oxoquinazolin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a quinazolinone core with a benzamide group makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
N-(2-methyl-4-oxoquinazolin-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-11-17-14-10-6-5-9-13(14)16(21)19(11)18-15(20)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCDMRJKMBYDBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301321458 | |
Record name | N-(2-methyl-4-oxoquinazolin-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301321458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49644047 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6761-14-4 | |
Record name | N-(2-methyl-4-oxoquinazolin-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301321458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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